molecular formula C18H16N2O4S B420902 N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B420902
M. Wt: 356.4g/mol
InChI Key: PHWNNMYHBNCBJN-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:

    Solvent: Common solvents used in such reactions include ethanol, methanol, or dichloromethane.

    Catalyst: Acid or base catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Studied for their diverse biological activities.

Uniqueness

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4g/mol

IUPAC Name

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16N2O4S/c1-12(21)19(14-8-10-15(24-2)11-9-14)17-16(22)20(18(23)25-17)13-6-4-3-5-7-13/h3-11,17H,1-2H3

InChI Key

PHWNNMYHBNCBJN-UHFFFAOYSA-N

SMILES

CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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